7-(4-fluorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is fused with a fluorophenyl group and an isobutyl group. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multistep reactions. One common approach includes the cyclization of appropriate precursors such as 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alkyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
7-(4-fluorophenyl)-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the isobutyl group may contribute to its binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C17H17FN4O |
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Molecular Weight |
312.34 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H17FN4O/c1-11(2)10-20-17(23)14-9-16-19-8-7-15(22(16)21-14)12-3-5-13(18)6-4-12/h3-9,11H,10H2,1-2H3,(H,20,23) |
InChI Key |
VBACQKZAIYPWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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